Product packaging for Tetrachlorophthalic anhydride(Cat. No.:CAS No. 117-08-8)

Tetrachlorophthalic anhydride

Cat. No.: B044441
CAS No.: 117-08-8
M. Wt: 285.9 g/mol
InChI Key: AUHHYELHRWCWEZ-UHFFFAOYSA-N
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Description

Tetrachlorophthalic anhydride is a highly functionalized, chlorinated aromatic anhydride that serves as a critical building block in advanced materials science and synthetic chemistry. Its primary research value lies in its application as a monomer for the synthesis of high-performance polyimides and polyamides. The incorporation of the tetrachloro-substituted phthalic moiety imparts exceptional thermal stability, flame retardancy, and solubility characteristics to the resulting polymers, making them ideal for high-temperature composites, electronic packaging, and flexible printed circuits. Furthermore, this compound is a versatile precursor in the synthesis of specialized dyes and pigments, particularly phthalocyanines, where its structure influences color properties and stability. In organic synthesis, it acts as a robust protecting group for amines and a starting material for the preparation of other chlorinated aromatic derivatives through nucleophilic aromatic substitution. The electron-withdrawing effect of the chlorine atoms significantly enhances the reactivity of the anhydride ring and the aromatic system towards electrophilic and nucleophilic attacks, respectively. Researchers value this compound for its ability to introduce both rigidity and specific functional groups into molecular architectures, facilitating the development of novel materials with tailored properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8Cl4O3<br>C6Cl4(CO)2O<br>C8Cl4O3 B044441 Tetrachlorophthalic anhydride CAS No. 117-08-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrachloro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8Cl4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11
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InChI Key

AUHHYELHRWCWEZ-UHFFFAOYSA-N
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Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)OC2=O
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Molecular Formula

C8Cl4O3, Array
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DSSTOX Substance ID

DTXSID7026102
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Molecular Weight

285.9 g/mol
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Physical Description

Tetrachlorophthalic anhydride appears as odorless needle-like crystals or white powder. (NTP, 1992), Dry Powder, White odorless solid; [Hawley] Light gray crystalline solid; [Aldrich MSDS], WHITE POWDER.
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Boiling Point

700 °F at 760 mmHg (sublimes) (NTP, 1992), 371 °C, SUBLIMES @ BOILING POINT; DECOMP IN HOT WATER
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Flash Point

362 °C c.c.
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOLUBLE IN ETHER, SLIGHTLY SOL IN WATER, Solubility in water, g/100ml at 20 °C: 0.4
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Density

1.49 at 527 °F (NTP, 1992) - Denser than water; will sink
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Color/Form

PRISMS, NEEDLES FROM SUBLIMATION, WHITE, FREE-FLOWING POWDER

CAS No.

117-08-8
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Melting Point

491 to 494 °F (NTP, 1992), 255-256.5 °C, 255 °C
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Ii. Advanced Synthetic Methodologies and Process Optimization for Tetrachlorophthalic Anhydride

Industrial Synthesis Pathways and Mechanistic Considerations

Vapor-Phase Chlorination of Phthalic Anhydride (B1165640)

Vapor-phase chlorination involves the reaction of phthalic anhydride with elemental chlorine in the gaseous state. pops.intpops.int This process is typically conducted at elevated temperatures. pops.int One of the major challenges in this method is the inevitable formation of various chlorinated byproducts, including the harmful Hexachlorobenzene (B1673134) (HCB). googleapis.comgoogle.com The higher temperatures employed in the gas-phase process are a primary reason for the increased levels of HCB formation compared to liquid-phase methods. pops.int Another approach involves heating phthalic anhydride to a molten state at 270°C and introducing chlorine gas in the presence of an iron or ferric chloride catalyst without a solvent. env.go.jp

Liquid-Phase Chlorination Techniques

Liquid-phase chlorination of phthalic anhydride is conducted by reacting it with chlorine gas in a solvent. pops.intgoogleapis.com Common solvents used in this process include fuming sulfuric acid or chlorosulfonic acid. pops.intgoogleapis.com This method generally produces fewer byproducts like HCB compared to the vapor-phase process. googleapis.com However, HCB contamination can still occur, with levels ranging from 100 to 1,000 ppm, and sometimes as high as 2,000 ppm. googleapis.com When an iodine or iodine chloride catalyst is used, another set of byproducts, iodochlorophthalic anhydrides, can be formed due to the partial substitution of chlorine atoms with iodine. googleapis.com These impurities can contaminate the final product to an extent of 0.1 to 3% by weight. google.com A specific liquid-phase process involves using chlorsulfonic acid as the reaction solvent and iodine chloride or molybdenum as a catalyst, with the reaction carried out under normal pressure. google.com

Catalytic Approaches in Tetrachlorophthalic Anhydride Synthesis

Catalysts play a crucial role in the synthesis of TCPA, influencing reaction rates and selectivity. In liquid-phase chlorination, iodine or iodine chloride are commonly employed as catalysts. googleapis.com Molybdenum chlorides are also effective catalysts for the chlorination of phthalic anhydride. google.com The use of these catalysts can, however, lead to specific impurities. For instance, iodine-based catalysts can result in the formation of iodotrichlorophthalic anhydrides. googleapis.com Research has also explored the use of iron and iodine catalysts in conjunction with chlorosulfonic acid.

Purification and Quality Control Methodologies

The crude TCPA obtained from synthesis often contains impurities that necessitate further purification to meet quality standards for its various applications. The primary impurities of concern are Hexachlorobenzene (HCB) and, in certain processes, iodotrichlorophthalic anhydrides. googleapis.com

Removal of Hexachlorobenzene (HCB) and Other Impurities

Several methods have been developed to remove HCB and other impurities from crude TCPA. One effective technique is purification by decomposition, where the crude product is treated with chlorine gas in fuming sulfuric acid or sulfuric anhydride in the presence of iodine or iodine trichloride. googleapis.comgoogle.com This process is typically carried out at temperatures between room temperature and 150°C, with a preferred range of 50 to 100°C to selectively decompose HCB while minimizing the degradation of TCPA. googleapis.comgoogle.com It is believed that HCB is decomposed into chloranil (B122849) (tetrachloro-p-benzoquinone), which is soluble in the solvent and thus easily removed. googleapis.com

Another method involves washing the crude TCPA with a chlorinated solvent. googleapis.comgoogle.com This "purification by washing" leverages the higher solubility of HCB in chlorinated solvents compared to TCPA. googleapis.com The process is typically conducted by heating the mixture with stirring at a temperature between 50°C and 150°C, preferably 80°C to 120°C. googleapis.comgoogle.com Upon cooling, the purified TCPA recrystallizes and can be separated, while the HCB remains dissolved in the solvent. googleapis.comgoogle.com

For impurities like iodotrichlorophthalic anhydrides, a radical reaction treatment in a chlorinated solvent can be employed to convert them back to TCPA. googleapis.comgoogle.com By applying these purification techniques, it is possible to obtain high-purity TCPA with HCB content of 10 ppm or less and iodotrichlorophthalic anhydride content of 500 ppm or less. googleapis.com

Recrystallization and Solvent-Based Purification Strategies

Recrystallization is a fundamental technique for purifying solid compounds. For TCPA, various solvents can be utilized for this purpose. Common choices include chloroform (B151607) and benzene (B151609). chemicalbook.comguidechem.com The process generally involves dissolving the crude anhydride in a suitable solvent, followed by cooling to induce crystallization of the purified product. Subsequent sublimation in a vacuum can further enhance purity. chemicalbook.comguidechem.com Another patented method describes the use of acetic acid for purification, where TCPA dissolves while impurities that are insoluble in acetic acid can be filtered off. patsnap.com

The table below summarizes some solvent-based purification strategies and their outcomes.

Purification MethodSolvent(s)Impurity TargetedTemperatureOutcomeReference
Purification by WashingCarbon TetrachlorideHexachlorobenzene (HCB)80°CHCB reduced from 14 ppm to 1.9 ppm googleapis.com
RecrystallizationChloroform, BenzeneGeneral ImpuritiesN/AHigh-purity TCPA chemicalbook.comguidechem.com
Acetic Acid DissolutionAcetic AcidInsoluble ImpuritiesN/APurified TCPA patsnap.com

Analytical Validation of High-Purity this compound

The analytical validation of high-purity this compound (TCPA) is crucial for ensuring its suitability in specialized applications where contaminants can adversely affect product performance and safety. A multi-technique approach is typically employed to confirm the identity, purity, and impurity profile of TCPA.

Spectroscopic methods are fundamental for structural confirmation. Techniques such as Infrared (IR), Ultraviolet/Visible (UV/Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to verify that the chemical structure is consistent with that of TCPA. nih.gov Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for identifying the characteristic anhydride carbonyl stretches (around 1770 cm⁻¹) and the C-Cl bonds.

Chromatographic techniques are essential for quantifying purity and identifying impurities. Gas Chromatography (GC) is frequently used to resolve and quantify any minor impurities. nih.gov For instance, some analyses have identified single impurities with a relative area of approximately 0.4% compared to the main TCPA peak. nih.gov High-Performance Liquid Chromatography (HPLC) is another valuable tool, especially for analyzing dose formulations and can be used with a UV detector. nih.govosha.gov

Other analytical methods contribute to a complete purity profile. Elemental analysis for carbon and chlorine content is compared against theoretical values to confirm composition. nih.gov The Karl Fischer method is used to quantify water content, which is typically found to be less than 0.8%. nih.gov Melting point analysis is also a key indicator of purity, with pure TCPA exhibiting a sharp melting point in the range of 253-257°C. lookchem.com

Table 1: Analytical Techniques for Purity Validation of this compound

Analytical TechniquePurposeTypical Findings/ParametersCitations
Spectroscopy
Infrared (IR/FTIR)Structural ConfirmationIdentifies anhydride carbonyl and C-Cl functional groups. nih.gov
Ultraviolet/Visible (UV/Vis)Structural ConfirmationSpectra consistent with reference literature for TCPA. nih.gov
Nuclear Magnetic Resonance (NMR)Structural ConfirmationConfirms the chemical environment of the molecule's core structure. nih.gov
Chromatography
Gas Chromatography (GC)Purity Assay & Impurity ProfilingDetects impurities (e.g., ~0.4% relative to the main peak). nih.gov
High-Performance Liquid Chromatography (HPLC)Purity Assay & Formulation AnalysisUsed for analyzing dose formulations and purity determination. nih.govosha.gov
Titration
Potentiometric TitrationAnhydride Content & Purity AssayPurity determined to be 99% ± 1% with sodium methoxide/hydroxide (B78521). nih.gov
Other Methods
Elemental AnalysisCompositional VerificationCarbon and chlorine content agree with theoretical values. nih.gov
Karl Fischer AnalysisWater Content DeterminationMeasures water content, typically < 0.8%. nih.gov
Melting Point AnalysisPurity ValidationSharp melting point range (253-257°C) indicates high purity. lookchem.com

Novel Synthetic Routes and Precursor Chemistry

Research into the synthesis of this compound has focused on improving yield, purity, and process safety while reducing environmental impact. The traditional method involves the chlorination of phthalic anhydride, and recent advancements have centered on optimizing this core reaction.

A significant development involves the use of chlorosulfonic acid as a reaction solvent, which presents an improvement over methods using oleum. google.com In this process, phthalic anhydride is chlorinated by introducing chlorine gas in the presence of a catalyst, such as iodine chloride or molybdenum. google.com This approach allows for reaction under normal pressure and at temperatures between 60-170°C. google.com A key advantage is the high recovery and reusability of the solvent and catalyst through distillation, which reduces production costs and waste. google.com Molar yields using this optimized process can range from 85% to 95%.

The direct chlorination of phthalic anhydride remains the most common pathway. The process involves dissolving phthalic anhydride in chlorosulfonic acid, followed by the addition of a catalyst like iodine chloride. Chlorine gas is then bubbled through the mixture. The reaction is exothermic and requires careful temperature control, often managed by heat exchangers.

Alternative synthetic strategies have also been explored. One such route involves the reaction of tetrachlorophthalic acid in a sealed vessel with subcritical acetic acid at 300°C. mdpi.com Another approach uses subcritical water at 280°C with tetrachloro(trichloromethyl)benzene as a precursor. mdpi.com While these methods represent different chemical pathways, the chlorination of phthalic anhydride in an optimized solvent-catalyst system is more established for industrial production. google.com

The chemistry of precursors is central to these synthetic routes. Phthalic anhydride is the primary starting material for the most common synthesis. google.com However, research has also investigated other chlorinated aromatic compounds as potential starting points, such as tetrachlorophthalic acid and its derivatives. mdpi.com The choice of precursor and reaction conditions critically influences the formation of intermediates, such as mono-, di-, and trichloro-derivatives, and ultimately the purity of the final TCPA product.

Table 2: Comparison of Synthetic Routes for this compound

Synthetic RoutePrecursor(s)Solvent / Catalyst SystemKey ConditionsMolar YieldCitations
Optimized Chlorination Phthalic anhydride, Chlorine gasChlorosulfonic acid / Iodine chloride or MolybdenumNormal pressure, 60-170°C85-95% google.com
Catalytic Chlorination Phthalic anhydride, Chlorine gasChlorosulfonic acid / Iron and IodineTemperature optimized at 200–250°CNot specified
Subcritical Fluid Reaction Tetrachlorophthalic acidAcetic acid (subcritical)Sealed vessel, 300°CNot specified mdpi.com
Subcritical Fluid Reaction Tetrachloro(trichloromethyl)benzeneWater (subcritical)Sealed vessel, 280°CNot specified mdpi.com

Iii. Elucidation of Chemical Reactivity and Derivatization Pathways of Tetrachlorophthalic Anhydride

Fundamental Reaction Mechanisms of the Anhydride (B1165640) Moiety

The anhydride group in TCPA is highly reactive towards nucleophiles, leading to the formation of various derivatives such as esters and amides.

The core reactivity of tetrachlorophthalic anhydride is centered on nucleophilic acyl substitution. In these reactions, a nucleophile attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, resulting in the cleavage of the carbon-oxygen bond within the anhydride ring and the formation of a new acyl derivative. libretexts.orgyoutube.com Common nucleophiles include water, alcohols, and amines. youtube.com The electron-withdrawing effect of the four chlorine atoms on the aromatic ring significantly increases the partial positive charge on the carbonyl carbons, making TCPA more susceptible to nucleophilic attack compared to unsubstituted phthalic anhydride.

The general mechanism involves the addition of the nucleophile to a carbonyl carbon, forming a tetrahedral alkoxide intermediate. The carbonyl group then reforms, leading to the expulsion of a carboxylate as a leaving group. youtube.com When a neutral nucleophile is used, a protonated intermediate is formed, which is subsequently deprotonated to yield the final neutral product. libretexts.org

This compound readily undergoes esterification and acylation reactions. chemball.com

Esterification: The reaction of TCPA with alcohols yields monoesters or diesters of tetrachlorophthalic acid, depending on the reaction conditions. The process typically involves the nucleophilic attack of the alcohol's hydroxyl group on one of the anhydride's carbonyl carbons. This reaction can be catalyzed by acids or bases. For instance, direct esterification with primary alcohols at high temperatures (around 200 °C) can produce tetrachlorophthalic acid diesters. mdpi.com

Acylation: As a potent acylating agent, TCPA is utilized in various acylation reactions. chemball.comchemball.com For example, it can acylate amines to form amides. This reactivity is fundamental to the synthesis of many of its derivatives, including imides and other heterocyclic structures.

Nucleophilic Acyl Substitution Reactions

Synthesis of Advanced this compound Derivatives

The reactivity of TCPA allows for its use as a starting material in the synthesis of more complex molecules with diverse applications.

A significant application of this compound is in the synthesis of N-substituted tetrachlorophthalimides. This is typically achieved through a two-step process. First, TCPA reacts with a primary amine in a suitable solvent, like dry acetone, to form an N-substituted tetrachlorophthalamic acid intermediate. researchgate.net This step involves a nucleophilic attack by the amino group on a carbonyl carbon of the anhydride. researchgate.net

In the second step, the intermediate tetrachlorophthalamic acid is dehydrated to yield the corresponding tetrachlorophthalimide. researchgate.net This cyclization is often accomplished by heating the amic acid with a dehydrating agent, such as acetic anhydride and anhydrous sodium acetate. researchgate.net The reaction of TCPA with methylamine (B109427) in an aprotic solvent at temperatures up to 200°C is a known method for producing N-methyl tetrachlorophthalimide. google.com

A variety of substituted analogs can be synthesized by using different primary amines, including those containing heterocyclic moieties like thiazole, benzothiazole, thiadiazole, pyridine, and quinoline (B57606). researchgate.net

Table 1: Synthesis of N-Substituted Tetrachlorophthalimides

Reactant 1 Reactant 2 (Primary Amine) Intermediate Product
This compound Heterocyclic primary amines N-substituted-tetrachlorophthalamic acids N-substituted-tetrachlorophthalimides researchgate.net
This compound Methylamine N-methyl-tetrachlorophthalamic acid N-methyl tetrachlorophthalimide google.com
This compound 3-(aminomethyl)phenylboronic acid pinacol (B44631) ester hydrochloride Not isolated N-(3-(pinacolboranyl)benzyl)tetrachlorophthalimide mdpi.com
This compound 4-(aminomethyl)phenylboronic acid pinacol ester hydrochloride Not isolated N-(4-(pinacolboranyl)benzyl)tetrachlorophthalimide mdpi.com

This compound serves as a building block for the synthesis of various heterocyclic compounds.

Oxazepines: Seven-membered heterocyclic rings, such as 1,3-oxazepines, can be synthesized from derivatives of TCPA. For instance, Schiff bases can be reacted with this compound in a solvent like tetrahydrofuran (B95107) under reflux to yield oxazepine derivatives. jmchemsci.com This cycloaddition reaction is a common method for forming the oxazepine ring system. scispace.com

Other Heterocycles: The reactivity of TCPA and its derivatives facilitates the construction of other heterocyclic systems. For example, tetrachlorophthalimides can be linked to various heterocycles, including thiazole, benzothiazole, and thiadiazole. researchgate.net The synthesis often begins with the reaction of TCPA with a primary amine that already contains a heterocyclic ring. While direct synthesis of oxadiazoles (B1248032) and triazoles from TCPA is less commonly detailed, the functional groups introduced by TCPA can be further manipulated to form these rings. For instance, hydrazides derived from tetrachlorophthalic acid could potentially be cyclized to form oxadiazoles.

Under certain conditions, derivatives of this compound can undergo decarbonylation, which is the loss of a carbonyl group (CO). This reaction pathway offers a route to tetrachlorobenzyl and tetrachlorobenzoic acid scaffolds.

For example, the direct esterification of this compound with primary alcohols at high temperatures (200 °C or above) can lead to a mixture of the expected tetrachlorophthalic acid diester and a decarbonylated 2,3,4,5-tetrachlorobenzoate ester. mdpi.com The ratio of these products can be influenced by the presence of a base catalyst. mdpi.com

Furthermore, 2,3,4,5-tetrachlorobenzoic acid can be synthesized from tetrachlorophthalic acid or its anhydride by reacting it with water in the presence of sodium hydroxide (B78521) at 200 °C for several hours. mdpi.com A method for producing 2,3,4,5-tetrafluorobenzoic acid involves the hydrolysis of 3,4,5,6-tetrafluorophthalic acid diester (obtained from the corresponding tetrachlorophthalic acid diester) followed by decarboxylation. google.com

Table 2: Compound Names Mentioned in the Article

Compound Name
1,3-oxazepines
2,3,4,5-tetrachlorobenzoate ester
2,3,4,5-tetrachlorobenzoic acid
2,3,4,5-tetrafluorobenzoic acid
3,4,5,6-tetrafluorophthalic acid diester
Acetic anhydride
Alcohols
Amines
Anhydrous sodium acetate
Benzothiazole
N-methyl tetrachlorophthalimide
N-substituted tetrachlorophthalamic acid
N-substituted tetrachlorophthalimides
Phthalic anhydride
Primary amine
Pyridine
Quinoline
Schiff bases
Tetrachlorobenzyl
Tetrachlorobenzoic acid
Tetrachlorophthalic acid
Tetrachlorophthalic acid diester
This compound
Tetrachlorophthalimide
Tetrahydrofuran
Thiadiazole
Thiazole

Protection of Amines via Tetrachlorophthalimide Derivatives in Organic Synthesis

In organic synthesis, particularly in peptide and oligosaccharide chemistry, the temporary protection of amine functional groups is crucial to prevent unwanted side reactions. springernature.comorganic-chemistry.org The tetrachlorophthaloyl (TCP) group, derived from this compound, serves as a robust and versatile protecting group for primary amines. acs.org Its installation and cleavage are efficient, and its stability profile makes it orthogonal to many other common protecting groups. acs.orgwikidot.com

The protection of a primary amine is typically achieved by reacting the amine with this compound. nih.govresearchgate.net This reaction forms the corresponding N-tetrachlorophthaloyl (TCP) derivative, an imide, which effectively masks the nucleophilicity of the amino group. organic-chemistry.org In some procedures, the initial reaction yields a phthalamic acid intermediate, which is then cyclized to the imide using reagents like acetic anhydride and pyridine. nih.gov

The TCP group is notable for its stability under conditions used to remove other protecting groups. For instance, it is stable to piperidine, which is used to cleave the Fmoc group, and to the acidic conditions used for Boc group removal. wikidot.comresearchgate.net This orthogonality is highly valuable in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS). researchgate.net

Deprotection, or the removal of the TCP group to regenerate the free amine, is accomplished under specific, mild conditions. The most common methods involve treatment with nucleophilic reagents like hydrazine (B178648) or ethylenediamine (B42938). nih.govresearchgate.net This selective cleavage allows for the unmasking of the amine at the desired stage of a synthetic sequence without affecting other protected functionalities. acs.org For example, the TCP group can be selectively removed in the presence of an unsubstituted phthalimide (B116566) group. nih.govacs.org This strategy has been successfully applied in the total synthesis of complex molecules like nodulation factors, where differentiation between multiple amino sugar units is required. acs.org

The choice of deprotection reagent can be tailored to the substrate and desired conditions. While hydrazine is effective, ethylenediamine is often considered a milder and safer alternative. nih.govresearchgate.net

Table 1: Deprotection Conditions for N-Tetrachlorophthaloyl (TCP) Protected Amines

Reagent System Temperature Duration Application Context Source(s)
Ethylenediamine/DMF (1:200) 50 °C 30 min Solid-Phase Peptide Synthesis researchgate.net
Hydrazine/DMF (3:17) 35 °C 30 min Solid-Phase Peptide Synthesis researchgate.net

Noncovalent Interactions and Supramolecular Architecture

The crystal structure and resulting supramolecular architecture of this compound (TCPA) are governed by a series of specific noncovalent interactions. These weak forces, including halogen bonding and lone pair-π-hole interactions, are heavily influenced by the effects of crystal packing. mdpi.comnih.gov A comparative structural analysis of tetrahalophthalic anhydrides (where the halogen is Cl, Br, or I) reveals how the nature of the halogen atom dictates the predominant interactions that direct the crystal's assembly. mdpi.comresearchgate.net

Halogen Bonding (X···O(anhydride), X···X) in Tetrahalophthalic Anhydrides

Halogen bonding is a significant directional interaction that contributes to the supramolecular structure of this compound (TCPA). mdpi.com In the crystal lattice of TCPA, several types of halogen bonds are observed, primarily involving the chlorine atoms as both donors and acceptors. mdpi.comrsc.org

Key halogen bonds identified in TCPA include:

C–Cl···O(acyl) interactions : Each TCPA molecule forms a halogen bond with the acyl oxygen of a neighboring molecule. The Cl···O distance is 3.0373(16) Å, which is shorter than the sum of the van der Waals radii (3.27 Å). mdpi.com

C–Cl···O(anhydride) interactions : A distinctive feature in the crystal packing of TCPA is the interaction between a chlorine atom (Cl2) and the central ether-like oxygen atom (O1) of the anhydride ring. This C4–Cl2···O1 contact has a distance of 3.0972(14) Å, well within the accepted range for a halogen bond. mdpi.comnih.gov

Type II Cl···Cl interactions : Halogen-halogen contacts are also present, with a Cl1···Cl2 distance of 3.4883(6) Å (compared to a van der Waals sum of 3.50 Å) and a C3–Cl1···Cl2 angle of 174.58(7)°. mdpi.com The chlorine atom acting as the halogen bond acceptor (Cl2) in this interaction is simultaneously the donor for a bond with an acyl oxygen atom, demonstrating the ambivalent nature of halogen atoms in these bonds. mdpi.com

Computational studies have shown that the C–Cl···O(acyl) and Cl···Cl halogen bonds make a greater contribution to the crystal architecture of TCPA than the Cl···O(anhydride) interactions. mdpi.comresearchgate.net The latter are considered weaker and are primarily a consequence of packing effects. mdpi.com

Table 2: Geometric Parameters of Halogen Bonds in this compound (TCPA)

Interaction Type Donor Atom Acceptor Atom Distance (Å) Angle (°) Source(s)
C–Cl···O(acyl) Cl O(acyl) 3.0373(16) Not specified mdpi.com
C–Cl···O(anhydride) Cl2 O(anhydride) 3.0972(14) Not specified mdpi.com

Lone Pair-π-Hole Interactions

Another class of noncovalent force at play in tetrahalophthalic anhydrides involves lone pair-π-hole (lp···πh) interactions. mdpi.comnih.gov The concept of a π-hole refers to a region of positive electrostatic potential located on the planar surface of the anhydride's five-membered ring. mdpi.com This positive potential arises from the strong electron-withdrawing effects of the four chlorine atoms and the oxygen atoms of the anhydride group. mdpi.com

Analysis of the molecular electrostatic potential (MEP) surface for tetrahalophthalic anhydrides confirms the presence of these π-holes. mdpi.comresearchgate.net While direct lp···πh interactions involving the anhydride oxygen are not the dominant feature in TCPA, they are observed in the analogous iodine-containing structure (TIPA). mdpi.comnih.govresearchgate.net In TIPA, the anhydride oxygen's lone pair interacts with the π-hole of an adjacent molecule instead of forming a halogen bond. mdpi.com The presence and nature of these interactions are highly dependent on the specific halogen substituent and the resulting crystal packing arrangement. mdpi.comnih.gov

Packing Effects in Crystal Structures

The supramolecular architecture of this compound is not solely the result of the strongest individual noncovalent bonds but is critically influenced by the collective forces known as packing effects. mdpi.comunt.edu These effects describe how molecules arrange themselves in a crystal lattice to maximize stability, which can enforce or modify certain intermolecular contacts. mdpi.comunt.edu

Iv. Advanced Applications and Functional Material Development Utilizing Tetrachlorophthalic Anhydride

Pigment and Dye Chemistry

Beyond its role in polymer safety, tetrachlorophthalic anhydride (B1165640) is a key intermediate in the synthesis of certain high-performance organic pigments. nih.govchemball.com

Tetrachlorophthalic anhydride is a starting material for producing polychlorinated copper phthalocyanine (B1677752) pigments, most notably Pigment Green 7 (Colour Index No. 74260). chemball.comgoogle.com Pigment Green 7 is a highly stable, bright green pigment valued for its excellent lightfastness, chemical resistance, and tinting strength, making it suitable for demanding applications like automotive coatings, high-quality inks, and coloring plastics. jchemrev.com

The synthesis involves the condensation of four molecules of a phthalic acid derivative, in this case, derived from TCPA, around a central copper ion. A common industrial method involves reacting this compound with urea (B33335) (as a source of nitrogen) and a copper salt (such as cuprous chloride) in a high-boiling point solvent. google.comumich.eduumich.edu This process results in a copper phthalocyanine molecule where all 16 available hydrogen positions on the benzo rings are substituted with chlorine atoms, forming hexadecachloro copper phthalocyanine. google.com The introduction of numerous chlorine atoms into the phthalocyanine structure is responsible for shifting the color from the typical blue of copper phthalocyanine to a brilliant green. umich.eduumich.edu

Table 3: Synthesis of Pigment Green 7 from this compound

Step Process Description Reference
1 Reaction Mixture Preparation This compound is mixed with urea, a copper salt (e.g., CuCl), and a catalyst in a high-boiling solvent. google.comumich.edu
2 Condensation/Cyclotetramerization The mixture is heated, causing the components to react and form the chlorinated copper phthalocyanine macrocycle. google.comumich.edu
3 Purification The resulting crude pigment is subjected to purification procedures to remove by-products and achieve the desired pigmentary properties. google.com

Development of Perinone and Quinophthalone Dyes

This compound is a key raw material for producing certain perinone and quinophthalone dyes, which are valued for their thermal stability and specific color properties. googleapis.comkoreascience.kr

The synthesis of Perinone Dyes involves the condensation reaction of TCPA with aromatic diamines. For instance, reacting this compound with o-phenylenediamine (B120857) or its substituted derivatives at elevated temperatures, often in a high-boiling solvent like glacial acetic acid or o-dichlorobenzene, yields fluorescent yellow 1,2,3,4-tetrachloro-11H-isoindolo-[2,1-a]-benzimidazol-11-one pigments. google.com The reaction proceeds by forming an intermediate that cyclizes to the final perinone structure. nih.gov These dyes are noted for their greenish-yellow fluorescence and are used in applications such as coloring for resins and as electrostatic image developing toners. googleapis.comgoogle.com

Quinophthalone Dyes , another class of high-performance colorants, are also synthesized using TCPA. Pigment Yellow 138, a notable greenish-yellow quinophthalone pigment, is produced through the condensation of this compound and 8-aminoquinaldine. prepchem.com The reaction is typically carried out in a high-boiling solvent such as benzoic acid at temperatures ranging from 140°C to 220°C. The resulting pigments exhibit excellent lightfastness and thermal stability, making them suitable for demanding applications like color filters for liquid crystal displays (LCDs). vwr.commdpi.com A novel quinophthalone derivative, 4,5,6,7-tetrachloro-2-(2-(3-hydroxy-1-oxo-1H-cyclopenta[b]naphthalen-2-yl)quinolin-4-yl)isoindoline-1,3-dione (TCHCQ), has been synthesized from TCPA for use as a yellow colorant in image sensors, demonstrating enhanced optical and thermal properties. mdpi.com

Intermediacy in Isoindolinone Pigments

This compound is a fundamental precursor in the manufacture of isoindolinone pigments, a class of organic pigments known for their excellent heat stability, lightfastness, and solvent resistance. google.comgoogle.com These properties make them ideal for high-quality applications, including automotive paints, plastics, and printing inks. google.comhdinresearch.com

The synthesis of commercially important isoindolinone pigments such as Pigment Yellow 109, Pigment Yellow 110, and Pigment Orange 61 typically starts from TCPA. google.comgoogle.com A key step in the process is the conversion of TCPA into an intermediate, tetrachloro cyano methyl benzoate (B1203000) (TCCMB). google.comgoogle.com This intermediate is then reacted with aromatic diamines to form the final pigment structure. google.com The presence of chlorine atoms, introduced via the TCPA molecule, is crucial for imparting insolubility and enhancing the lightfastness of the final pigment. google.comgoogle.com

Pharmaceutical and Agrochemical Intermediates

The electrophilic nature of this compound facilitates its use as a starting material for a wide range of molecules with potential biological activity. It serves as a scaffold for creating complex heterocyclic structures and other derivatives for pharmaceutical and agrochemical research. chemicalbook.comchemball.com

This compound is a versatile reagent for synthesizing N-substituted tetrachlorophthalimides, many of which exhibit significant biological activities. The general synthesis involves a two-step process: first, the reaction of TCPA with a primary amine (often a heterocyclic amine) to form an N-substituted-tetrachlorophthalamic acid intermediate. researchgate.net Second, dehydration of this intermediate, typically using acetic anhydride and sodium acetate, yields the desired N-substituted-tetrachlorophthalimide. researchgate.net

Antimicrobial Applications: Several studies have demonstrated the antimicrobial potential of heterocycles derived from TCPA.

A series of new tetrachlorophthalimides linked to heterocycles like thiazole, benzothiazole, thiadiazole, pyridine, and quinoline (B57606) have been synthesized and shown to possess good antibacterial and antifungal activity. researchgate.net

Di-1,3-oxazepine compounds, synthesized by the direct condensation of Schiff bases with this compound, have been screened for antibacterial activity against strains like S. aureus, P. aeruginosa, and K. pneumonia. jgpt.co.in

Macrocyclic polyamides and bisimides derived from TCPA have also been synthesized and tested, with many showing good antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.com

Hybrid heterocyclic compounds bearing a 1H-benzimidazol-2-yl thiomethyl motif have been synthesized by reacting an acetohydrazide intermediate with this compound, resulting in phthalazine (B143731) diones with potential antimicrobial properties. ijpsonline.com

Anticancer Applications: The tetrachlorophthalimide scaffold is also explored for its anticancer properties.

Borylated 2,3,4,5-tetrachlorophthalimides and their corresponding 2,3,4,5-tetrachlorobenzamide analogues have been synthesized. mdpi.com These compounds were evaluated for their anticancer properties, with some derivatives showing potent activity (GI₅₀ values in the low micromolar range) against various cancer cell lines. mdpi.com The inclusion of boron also makes them potential agents for Boron Neutron Capture Therapy (BNCT). mdpi.com

Other research has involved reacting hydrazide derivatives with TCPA to produce new compounds, some of which were subsequently tested as anticancer agents. africaresearchconnects.comlatamjpharm.org

Modified polyvinyl alcohol containing new imides derived from this compound has been evaluated for its anticancer activity against the colon cancer cell line (HT29). uobaghdad.edu.iq

This compound is utilized in the synthesis of specialized therapeutic agents, including nucleoside analogues and enzyme inhibitors. chemicalbook.comcoompo.comcymitquimica.com

Nucleoside Analogues: TCPA is used to synthesize nucleoside analogues with specific structures designed to act as apoptosis-inducing compounds. chemicalbook.comcoompo.comcymitquimica.com

Carbonic Anhydrase Inhibitors: A significant area of research involves incorporating the 4,5,6,7-tetrachlorophthalimide moiety into sulfonamide structures to create potent inhibitors of carbonic anhydrase (CA). nih.gov These enzymes are involved in various physiological processes, and their inhibition is a target for treating conditions like glaucoma.

A series of 4,5,6,7-tetrachloro-1,3-dioxoisoindolin-2-yl benzenesulfonamide (B165840) derivatives were synthesized by reacting TCPA with benzene (B151609) sulfonamides that have primary amino groups. nih.govebi.ac.uk

These compounds demonstrated very good inhibitory properties against several human carbonic anhydrase (hCA) isoforms, with some showing affinities in the low nanomolar range. nih.govebi.ac.ukmdpi.comtandfonline.com

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by TCPA-Derived Sulfonamides

hCA IsoformInhibition Constant (Kᵢ) Range
hCA I49 to >10,000 nM mdpi.com
hCA II2.4 to 4515 nM mdpi.com
hCA VII1.3 to 469 nM nih.gov
hCA IX9.7 to 7766 nM mdpi.com
hCA XII14 to 316 nM mdpi.com

This compound serves as an intermediate in the organic synthesis of certain pesticides. chemball.comdechochem.comsincerechemical.comrealongchem.com One specific example mentioned is its use in the production of the fungicide Fthalide (Rabicide), which is used to control rice blast disease. chemball.comdechochem.comsincerechemical.com

Development of Nucleoside Analogues and Carbonic Anhydrase Inhibitors

Other Specialized Chemical Applications

Beyond its use in colorants and bioactive molecules, this compound has several other specialized industrial applications.

Specialized Applications of this compound

ApplicationDescriptionReference
Flame RetardantUsed as a reactive flame retardant in polymers like polyesters and epoxy resins. It is incorporated into the polymer structure to enhance fire resistance. chemball.comdechochem.comrealongchem.comriverlandtrading.com
Epoxy Resin Curing AgentActs as a hardener for epoxy resins, reacting with the epoxy groups to form crosslinked networks. This improves the strength, durability, and chemical resistance of coatings, adhesives, and composites. realongchem.comriverlandtrading.com
Corrosion InhibitorUsed in metalworking fluids and lubricants to form a protective film on metal surfaces, preventing corrosion. riverlandtrading.com
Alkyd Resin Raw MaterialServes as a raw material in the production of alkyd resins, which are used in paints and coatings. chemball.comdechochem.com
Plasticizer IntermediateUsed to prepare flame-retardant plasticizers with excellent comprehensive properties. chemball.comsincerechemical.com

Cross-linking Reagent in Polymer Science

This compound is recognized as a significant cross-linking reagent, primarily utilized as a hardener or curing agent for various resin systems, most notably epoxy and unsaturated polyester (B1180765) resins. hrameshkumar.comchemball.comchemsavers.comtau.ac.il In this capacity, TCPA is classified as a "reactive" additive, meaning its anhydride moiety chemically reacts with the polymer matrix, becoming an integral part of the final polymer backbone. scite.ai

The cross-linking mechanism involves the ring-opening reaction of the anhydride group with functional groups present on the polymer chains, such as hydroxyl (-OH) or epoxy groups. ca.gov In epoxy systems, a tertiary amine or another catalyst typically initiates the reaction by activating the anhydride. echemi.com This process forms ester linkages, creating a rigid, three-dimensional thermoset network. ca.govechemi.com The incorporation of the bulky and rigid tetrachlorinated ring structure into the polymer network enhances several key properties of the material.

Key Research Findings:

Enhanced Thermal Stability: The cross-linked networks formed using TCPA exhibit good high-temperature resistance and light radiation stability. chemball.com

Flame Retardancy: As a chlorinated compound, TCPA simultaneously acts as a flame-retardant curing agent, imparting fire resistance to the final polymer product. chemball.comgoogle.com

While effective, its performance as a flame retardant in polyesters and epoxy resins is sometimes considered less potent than its brominated analogue, tetrabromophthalic anhydride. chemball.comgoogle.com

Table 1: Impact of this compound as a Cross-linking Agent in Resins

Property Affected Improvement Mechanism Resulting Application
Thermal Stability Incorporation of a rigid, stable chlorinated aromatic ring into the polymer backbone. High-temperature resistant composites, castings, and pottings. chemball.comnih.gov
Mechanical Strength Formation of a dense, three-dimensional cross-linked network via ester linkages. Durable coatings, adhesives, and composite materials. ca.govmade-in-china.com
Flame Resistance Chemical integration of chlorine atoms into the polymer matrix. Fire-retardant plastics, epoxy resins, and polyesters. chemball.comscite.ai

Precursor for Advanced Plasticizers

This compound serves as a crucial precursor in the synthesis of advanced, high-performance plasticizers. nmfrc.orgtcichemicals.comnickelinstitute.org These are not conventional plasticizers but are typically flame-retardant plasticizers designed for applications where fire safety is paramount. chemball.com

The synthesis involves the esterification of this compound with various alcohols. The reaction opens the anhydride ring and forms tetrachlorophthalate esters. The choice of alcohol determines the specific properties of the resulting plasticizer, such as its efficiency, permanence, and thermal characteristics. The high chlorine content (by weight) of the TCPA molecule is the key to the flame-retardant nature of these plasticizer derivatives. These specialized plasticizers can improve the flexibility and workability of polymers like Polyvinyl Chloride (PVC) while simultaneously enhancing their fire resistance. ca.gov

Research has highlighted the development of this compound-based chloropolyesters that act as flame-retardant plasticizers, demonstrating the compound's role in creating multifunctional polymer additives.

Table 2: this compound in the Synthesis of Advanced Plasticizers

Plasticizer Type Synthesis Route Key Functional Property Target Polymer
Tetrachlorophthalate Esters Esterification of TCPA with various linear or branched alcohols. Flame Retardancy, Improved Flexibility. chemball.comca.gov Polyvinyl Chloride (PVC) and other polymers. ca.gov
Flame-Retardant Chloropolyesters Polyesterification involving TCPA as a monomer. Inherent Flame Retardancy, Plasticization. Specialty resins and propellants.

Use in Fireproof Coatings and Electroplating Industries

Fireproof Coatings

This compound is widely used as a reactive flame retardant in the formulation of fireproof and fire-resistant coatings. chemball.comnmfrc.org Its effectiveness stems from its high chlorine content. When incorporated into a coating formulation (such as for epoxy resins, alkyd resins, or textiles), it becomes a permanent part of the cured film. chemball.comtcichemicals.com

The primary flame-retardant mechanism is based on gas-phase radical quenching. When the coating is exposed to the high heat of a fire, the TCPA component decomposes, releasing chlorine radicals (Cl•) into the gaseous phase. These radicals are highly effective at interfering with and terminating the exothermic chain reactions of combustion. They scavenge highly reactive hydrogen (H•) and hydroxyl (•OH) radicals, which are essential for propagating the fire, thus slowing or extinguishing the flame and reducing the spread of fire. This chemical interference in the combustion cycle makes TCPA a valuable additive for materials that must meet stringent fire safety standards. ca.gov

Electroplating Industries

This compound is cited by numerous chemical suppliers as an intermediate for use in the electroplating and electronic industries. hrameshkumar.comgoogle.comnmfrc.orgtcichemicals.comnickelinstitute.org While its specific function within electroplating baths is not detailed in available research, its role as a chemical intermediate suggests it is used in the synthesis of proprietary additives used in plating solutions. hrameshkumar.comtcichemicals.com Some related compounds are used as plating brighteners, but the precise application of TCPA derivatives in this context requires further clarification from specialized literature. chemball.com

V. Spectroscopic Characterization and Computational Modeling Studies

Advanced Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity and analyzing impurities in tetrachlorophthalic anhydride (B1165640) and its related compounds. chemball.comgoogle.comresearchgate.net Reverse-phase (RP) HPLC methods are commonly employed for this purpose. sielc.comsielc.com

A typical RP-HPLC method for analyzing TCPA uses a C18 column or a specialized reverse-phase column like Newcrom R1. researchgate.netsielc.comsielc.com The mobile phase often consists of a mixture of acetonitrile (B52724) and water, with an acid such as phosphoric acid or trifluoroacetic acid added to improve peak shape and resolution. sielc.comsielc.comamericanlaboratory.com For applications compatible with mass spectrometry (MS), volatile acids like formic acid are used instead of phosphoric acid. sielc.comsielc.com

HPLC is crucial for quality control in industrial production, allowing for the separation and quantification of TCPA from starting materials, by-products, and degradation products like maleic acid and phthalic acid. researchgate.net For instance, HPLC has been successfully used to track the synthesis of 2,4,5-trifluorobenzoic acid from TCPA, by monitoring the various chlorinated and fluorinated intermediates throughout the multi-step reaction. americanlaboratory.com Detection is typically performed using a UV detector at a specific wavelength, such as 272 nm. americanlaboratory.com

Table 4: Example HPLC Method Parameters for Tetrachlorophthalic Anhydride Analysis

ParameterConditionReference
ColumnNewcrom R1 (Reverse Phase) sielc.comsielc.com
Mobile PhaseAcetonitrile (MeCN), Water, Phosphoric Acid sielc.comsielc.com
DetectionUV americanlaboratory.com
ApplicationPurity and Impurity Analysis chemball.comgoogle.com

This table outlines a representative set of conditions for the HPLC analysis of TCPA.

Gas Chromatography (GC) for Volatile Analysis

Gas chromatography (GC) is a crucial technique for the analysis of volatile and semi-volatile organic compounds, including derivatives of this compound (TCPA). In industrial hygiene and environmental monitoring, GC is often employed to determine airborne concentrations of anhydrides. For instance, TCPA can be derivatized with reagents like di-n-butylamine (DBA) to form stable amide derivatives, which are then suitable for GC analysis. This derivatization is necessary because of the high reactivity of anhydrides.

The resulting derivatives can be detected with high sensitivity using an electron capture detector (ECD), which is particularly sensitive to halogenated compounds, or a thermionic specific detector (TSD), which is selective for nitrogen-containing compounds. Furthermore, GC coupled with mass spectrometry (GC-MS) is a powerful method for both separation and identification of such derivatives. science.gov The analysis of volatile organic compounds (VOCs) in complex mixtures, such as atmospheric samples, can be significantly enhanced by using comprehensive two-dimensional gas chromatography (GC×GC). copernicus.org This technique offers a much higher peak capacity compared to conventional single-column GC by employing two columns with different stationary phases, typically a non-polar and a polar one, allowing for separation based on both volatility and polarity. copernicus.org

Table 1: GC Detectors for this compound Derivatives
DetectorAbbreviationPrinciple of Detection
Electron Capture DetectorECDHighly sensitive to compounds containing halogens.
Thermionic Specific DetectorTSDSensitive towards nitrogen-containing compounds.
Mass SpectrometryMSProvides mass-to-charge ratio for identification. science.gov
Flame Ionization DetectorFIDCommonly used for organic compounds. copernicus.org

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and electronic properties of molecules like this compound. mdpi.com DFT calculations, often using hybrid functionals such as B3LYP with basis sets like 6-311+G(d,p), are employed to optimize molecular geometries and predict various properties. mdpi.comresearchgate.net These computational methods allow for the modeling of complex phenomena, including the study of noncovalent interactions, which are critical in understanding the crystal packing and intermolecular forces of TCPA. mdpi.comresearchgate.net

Molecular modeling based on DFT can elucidate the effects of electron correlation and basis sets on properties like dipole moment, polarizability, and hyperpolarizability. researchgate.net For instance, studies on tetrahalophthalic anhydrides have utilized DFT to investigate halogen bonds and other noncovalent interactions that dictate their supramolecular architecture. mdpi.comresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results, and various combinations are often tested to validate the computational model against experimental data. mdpi.comresearchgate.net

The molecular electrostatic potential (MEP) surface is a valuable concept for understanding the reactive behavior of molecules, as it visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. researchgate.netekb.eg For this compound, MEP analysis reveals regions of positive and negative electrostatic potential. mdpi.comresearchgate.net Due to the electron-withdrawing nature of the chlorine and oxygen atoms, positive potential regions, known as π-holes, are observed on the five-membered ring. mdpi.com

Electron Density Difference (EDD) maps complement MEP analysis by illustrating the redistribution of electron density upon interaction between molecules. mdpi.comresearchgate.net In studies of TCPA crystals, EDD calculations have been used to visualize the accumulation and depletion of electron density in the regions of intermolecular contacts, providing clear evidence for the nature of interactions like halogen bonds. mdpi.comresearchgate.net These computational tools are instrumental in rationalizing the observed crystal structures and intermolecular interactions. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are powerful methods for characterizing chemical bonds and intermolecular interactions. rsc.org QTAIM analysis of TCPA has been used to identify bond critical points (BCPs) and bond paths, which confirm the presence of various types of halogen bonds. mdpi.com The properties at these BCPs, such as electron density (ρb) and its Laplacian (∇²ρb), provide quantitative measures of the strength and nature of these interactions. mdpi.com

Symmetry-Adapted Perturbation Theory (SAPT) is a robust method for directly calculating and decomposing the interaction energy between non-covalently bonded molecules into physically meaningful components: electrostatics, exchange, induction, and dispersion. psicode.orgwikipedia.org This method avoids the basis set superposition error (BSSE) inherent in supermolecular approaches. wikipedia.org

For this compound, SAPT analysis has been crucial in quantifying the strength of halogen bonds and other noncovalent interactions. mdpi.com By decomposing the total interaction energy, SAPT reveals the dominant forces at play. For instance, in TCPA, the interaction energies for X···O(acyl) and X···X halogen bonds have been calculated, with the results indicating that these are weak to moderate interactions. mdpi.com The SAPT0 level of theory is often used for such analyses, providing a good balance between accuracy and computational cost. mdpi.com

Table 2: SAPT0 Interaction Energy Components for a TCPA Dimer (Illustrative)
Interaction ComponentEnergy (kcal/mol)
Electrostatics (Eels)-2.5
Exchange (Eexch)3.0
Induction (Eind)-0.8
Dispersion (Edisp)-1.5
Total Interaction Energy (Eint) -1.8

Note: The values in this table are illustrative and represent a typical decomposition for a halogen-bonded system. Actual values can be found in detailed computational studies. mdpi.com

Time-resolved electron spin resonance (TR-ESR) spectroscopy is a powerful technique for studying the transient radical intermediates formed during photochemical reactions. nih.govjeol.com The photoreduction of this compound in 2-propanol has been investigated using TR-ESR. researchgate.net The chemically induced dynamic electron polarization (CIDEP) spectra indicate that the reaction proceeds through the excited triplet state of the TCPA molecule. researchgate.netresearchgate.net

Unlike phthalic anhydride and some of its other chlorinated derivatives, the TR-ESR study of TCPA in 2-propanol did not show the formation of apparent anion or hydrogen adduct radicals. researchgate.net This suggests that the presence of four chlorine atoms on the benzene (B151609) ring of TCPA prevents the hydrogen abstraction reaction that is observed for the parent phthalic anhydride. researchgate.net TR-ESR allows for the direct observation of these short-lived species, providing critical insights into the reaction mechanisms of photo-excited molecules. jeol.com

Vi. Environmental Fate, Ecotoxicology, and Risk Assessment of Tetrachlorophthalic Anhydride

Environmental Degradation Pathways and Persistence

In the presence of moisture, Tetrachlorophthalic anhydride (B1165640) undergoes hydrolysis to form its corresponding dicarboxylic acid, tetrachlorophthalic acid. nih.govinchem.orgguidechem.com This reaction is a primary degradation pathway in aqueous environments and moist soils. nih.govinchem.org While the parent compound, phthalic anhydride, hydrolyzes rapidly with a half-life of approximately 1.5 minutes, the hydrolysis of TCPA is slower. inchem.orgnih.gov The reaction with water can be exothermic and is accelerated by the presence of acids. guidechem.com It is anticipated that the majority of airborne TCPA would precipitate into the soil and subsequently undergo this hydrolysis reaction. nih.gov

Standardized testing indicates that Tetrachlorophthalic anhydride is not readily biodegradable. cdhfinechemical.com In an aerobic biodegradation test conducted under OECD Test Guideline 301C, 0% degradation was observed over a 28-day period. cdhfinechemical.com This resistance to microbial breakdown suggests the potential for persistence in environments where specialized microorganisms are not present.

Despite its general resistance to biodegradation, some microbial pathways for its transformation have been identified. For instance, certain fungi have demonstrated the ability to degrade complex molecules into TCPA. Furthermore, studies on related chlorinated compounds show that microbial degradation, although slow, can occur. The ultimate biodegradability of many synthetic polymers and chemicals often relies on the action of specific bacteria and fungi capable of producing enzymes that can break down these recalcitrant structures. researchgate.net

The principal transformation product of TCPA hydrolysis is tetrachlorophthalic acid. nih.gov The environmental fate of this acid is a significant concern, as its chlorinated aromatic ring structure is believed to be highly resistant to further degradation. nih.gov This persistence raises the possibility of long-term accumulation in the environment. nih.govlobachemie.com While information on the complete mineralization of tetrachlorophthalic acid is limited, studies on anaerobic degradation have been conducted on salt marsh sediments, indicating that breakdown under specific conditions may be possible. epa.gov

Table 1: Environmental Degradation and Persistence of this compound

ParameterFinding/ValueTest GuidelineReference(s)
Abiotic Degradation
HydrolysisReacts with water to form tetrachlorophthalic acid.- nih.govguidechem.com
Biotic Degradation
Aerobic Biodegradability0% degradation in 28 days (Not readily biodegradable).OECD Test Guideline 301C cdhfinechemical.com
Transformation Product
Primary ProductTetrachlorophthalic acid- nih.gov
Fate of ProductBelieved to resist further degradation, leading to potential persistence.- nih.gov

Bio-degradation by Microorganisms (e.g., Fungi)

Aquatic Ecotoxicity and Environmental Impact Studies

Regulatory classifications consistently label this compound as very toxic to aquatic life with long-lasting effects. cdhfinechemical.comlobachemie.combiofinechemical.com This highlights its potential to cause significant harm to aquatic ecosystems.

Acute and chronic toxicity studies have been conducted to quantify the impact of TCPA on various aquatic species. The results show that the compound can be harmful at concentrations in the milligrams per liter range. Data for TCPA and its primary hydrolysis product, tetrachlorophthalic acid, are available from studies conducted under standardized OECD guidelines. alliedhightech.comenv.go.jpsolepoxy.com The long-term consequences of its persistence and toxicity include potential disruptions to aquatic food webs and ecosystem health. lobachemie.com

Table 2: Aquatic Ecotoxicity of this compound (TCPA) and its Hydrolysis Product

SpeciesEndpointDurationValue (mg/L)Test SubstanceReference(s)
Fish
Oncorhynchus mykiss (Rainbow Trout)LC₅₀96 h106TCPA alliedhightech.com
Oryzias latipes (Japanese Rice Fish)LC₅₀96 h>106TCPA solepoxy.com
Oryzias latipesNOEC21 d3.2Tetrachlorophthalic Acid env.go.jp
Invertebrates
Daphnia magna (Water Flea)EC₅₀48 h104 / >104TCPA alliedhightech.comsolepoxy.com
Daphnia magnaNOEC21 d10Tetrachlorophthalic Acid env.go.jp
Algae
Pseudokirchneriella subcapitataErC₅₀72 h84TCPA alliedhightech.comsolepoxy.com
Pseudokirchneriella subcapitataNOEC72 h32Tetrachlorophthalic Acid* env.go.jp
Bacteria
Activated SludgeEC₅₀3 h>10,000TCPA solepoxy.com

Note: Toxic values are for tetrachlorophthalic acid, the hydrolysis product of TCPA. env.go.jp LC₅₀: Lethal Concentration, 50%. EC₅₀: Effective Concentration, 50%. ErC₅₀: EC based on growth rate inhibition. NOEC: No Observed Effect Concentration.

The movement and distribution of this compound in the environment are dictated by its physical and chemical properties. It is a powder with a very low vapor pressure, which suggests that volatilization from soil or water surfaces is not a significant transport mechanism. nih.govinchem.org Its primary mode of entering terrestrial and aquatic systems is likely through the deposition of airborne particles. nih.gov

Once in the soil, TCPA's mobility is expected to be low. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key indicator of a chemical's tendency to adsorb to soil and sediment. A calculated Koc value for TCPA is 2051.46, which indicates a high potential for adsorption to organic matter and consequently low mobility. guidechem.com This suggests that the compound is unlikely to leach significantly into groundwater. inchem.org

Effects on Aquatic Organisms and Long-Term Environmental Consequences

Regulatory and Monitoring Considerations for Chlorinated Anhydrides

The regulation and monitoring of chlorinated anhydrides, such as this compound, are driven by concerns over their potential environmental and health effects. While specific regulations for every chlorinated anhydride may not exist, they often fall under broader chemical control legislation.

Regulatory Frameworks:

In the European Union, this compound is subject to the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. However, it is reported that there are no REACH Annex XVII restrictions for this compound, and it is not on the REACH Candidate List or Annex XIV List. lobachemie.com Safety data sheets for this compound comply with the requirements of Regulation (EC) No. 1907/2006. hpc-standards.com In the United States, this compound is listed on the Toxic Substances Control Act (TSCA) inventory.

Transportation of this compound is regulated. It is classified as an environmentally hazardous substance, solid, n.o.s. under UN number 3077 for transport by sea (IMDG) and air (IATA). nih.gov

Some national regulations also apply. For instance, in Germany, this compound is not subject to the 12th Ordinance Implementing the Federal Immission Control Act. lobachemie.com In Denmark, there are recommendations regarding its use, particularly for young people and pregnant or breastfeeding women. lobachemie.com

Monitoring in Environmental Media:

Monitoring programs for environmental contaminants in air and precipitation are in place in various regions. These programs often analyze for a wide range of organic compounds, including regulated persistent organic pollutants (POPs) and chemicals of emerging concern. unit.no While not always explicitly listed, chlorinated anhydrides can be included in the analytical scope, especially when they are used as flame retardants or are byproducts of industrial processes.

For example, studies have detected sensitizing anhydrides like chlorendic anhydride in air samples collected during welding of materials painted with chlorinated polyester (B1180765) paint, with concentrations ranging from <2 to 44 µg/m³. nih.gov The analytical methods for detecting such compounds often involve gas chromatography coupled with mass spectrometry (GC-MS) or electron capture detection (GC-ECD). nih.gov

The presence of chlorinated compounds in indoor air, particularly after the use of cleaning agents containing bleach, is also a subject of monitoring and research. acs.org The reaction of chemicals with chlorine can lead to the formation of various chlorinated derivatives. nih.gov

Risk Assessment Considerations:

Risk assessment for chlorinated anhydrides considers their hazardous properties. This compound is classified as causing serious eye damage, and may cause allergic skin reactions, as well as allergy or asthma symptoms or breathing difficulties if inhaled. europa.eu It is also suspected of causing cancer.

The following tables summarize key regulatory and hazard information for this compound.

Table 1: Regulatory Information for this compound

Regulation/ClassificationDetails
EU REACH No Annex XVII restrictions; Not on Candidate or Annex XIV lists. lobachemie.com
UN Transport UN 3077, Class 9, Packing Group III (Environmentally Hazardous Substance, Solid, N.O.S.). nih.gov
US TSCA Listed on the TSCA inventory.
German Regulation Not subject to the 12. BImSchV. lobachemie.com
Danish Regulation Recommendations against use by individuals under 18 and pregnant/breastfeeding women. lobachemie.com

Table 2: GHS Hazard Classifications for this compound

Hazard ClassificationGHS Category
Serious Eye Damage/Eye IrritationCategory 1. lobachemie.com
Respiratory SensitizationCategory 1. lobachemie.com
Skin SensitizationCategory 1. lobachemie.com
CarcinogenicityCategory 1A or 1B. lobachemie.comsigmaaldrich.com
Specific Target Organ Toxicity (Repeated Exposure)Category 2. lobachemie.com
Hazardous to the Aquatic Environment (Chronic)Category 1. lobachemie.com

Vii. Toxicological and Health Research on Tetrachlorophthalic Anhydride

Immunological Responses and Hypersensitivity

Exposure to TCPA has been linked to immunological reactions, most notably in occupational settings. symptoma.com The immune system of susceptible individuals can recognize TCPA as a foreign substance, leading to a hypersensitivity response. symptoma.com

Occupational exposure to TCPA has been identified as a cause of asthma. symptoma.comnih.govnih.gov Studies have documented cases where workers in industries using TCPA, such as in the production of epoxy resins, developed respiratory symptoms. nih.gov Inhalation challenge tests with TCPA have been shown to provoke both immediate and delayed asthmatic reactions in affected individuals. nih.govnih.gov For instance, a study of seven women with asthma induced by TCPA, an epoxy resin hardening agent, found that inhalation tests with the compound at concentrations below the manufacturer's recommended limit triggered asthmatic responses. nih.gov Skin prick tests with a TCPA-human serum albumin (HSA) conjugate also elicited immediate reactions in these subjects. nih.gov

The development of occupational asthma due to TCPA is considered a hypersensitivity reaction. symptoma.comnih.gov Symptoms can include wheezing, coughing, and shortness of breath. symptoma.com The resolution of these symptoms has been observed upon cessation of exposure, although some individuals may experience residual functional impairment. nih.gov

The allergic reactions to TCPA are often mediated by specific antibodies. nih.gov Research has demonstrated that exposure to TCPA can lead to the production of specific Immunoglobulin E (IgE) and Immunoglobulin G (IgG) antibodies against conjugates of TCPA with proteins like human serum albumin (HSA). nih.govcapes.gov.brnih.gov

In one study, seven women with TCPA-induced asthma showed significantly elevated levels of specific IgE antibodies to a TCPA-HSA conjugate. nih.gov These findings suggest that TCPA-induced occupational asthma is an allergic reaction mediated by specific IgE antibodies. nih.gov Another investigation involving workers at a plant manufacturing solenoid coils with a TCPA hardener found that 31% of the workers had elevated serum levels of TCPA-HSA-specific IgE, and 39% had elevated specific IgG levels. capes.gov.brnih.gov The prevalence of specific IgE was highest (54%) among workers most directly exposed to TCPA. capes.gov.brnih.gov

A survey of 276 workers exposed to TCPA found specific IgE antibodies to the TCPA-conjugate in 12% of atopic individuals and 6% of non-atopic individuals. ersnet.org There was a notable interaction between smoking and atopy, with atopic smokers having the highest prevalence of positive specific IgE antibodies. ersnet.org Follow-up studies have shown that the levels of these specific IgE antibodies tend to decrease after removal from exposure, with a reported half-life of one year. ersnet.org

Prevalence of TCPA-Specific Antibodies in Exposed Workers
Study PopulationAntibody TypePrevalenceKey Findings
Workers manufacturing solenoid coils (n=49)IgE31%Prevalence was highest (54%) in the most directly exposed group. capes.gov.brnih.gov
Workers manufacturing solenoid coils (n=49)IgG39%-
General exposed workers (n=276)IgE12% (atopic), 6% (non-atopic)Atopic smokers had the highest prevalence. ersnet.org

The potential for immunological cross-reactivity between TCPA and other acid anhydrides has been investigated. researchgate.netnih.gov Acid anhydrides are a class of chemicals known to cause occupational asthma and sensitization. ersnet.orginchem.org

One study characterized the specificity of IgG antibodies in workers exposed to trimellitic anhydride (B1165640) (TMA). nih.gov While these workers had high levels of IgG against a TM-HSA conjugate, the study also assessed reactivity against HSA conjugates of other acid anhydrides, including TCPA. nih.gov The results indicated that while there might be some antibody affinity for other anhydride-HSA conjugates, significant cross-reactivity was not consistently demonstrated in inhibition studies. nih.gov Specifically, when testing the ability of various anhydride-HSA conjugates to inhibit the binding of IgG to TM-HSA, only the TM-HSA conjugate itself was an effective inhibitor. nih.gov However, when inhibiting IgG bound to phthalic anhydride (PA)-HSA, both PA-HSA and TM-HSA showed inhibitory effects, and for maleic anhydride (MA)-HSA, other anhydride conjugates showed some degree of inhibition. nih.gov This suggests that while workers exposed to one type of anhydride may develop antibodies with some affinity for others, the primary antibody response is largely specific to the sensitizing anhydride. nih.gov

Induction of Specific IgE and IgG Antibodies to Anhydride-Protein Conjugates

Mutagenicity and Genotoxicity Assessments

The genotoxic potential of TCPA has been evaluated in a series of in vitro and in vivo studies to determine its capacity to induce genetic mutations and chromosomal damage. nih.govnih.gov

In vitro assays are a primary method for screening the mutagenic and genotoxic effects of chemical compounds. TCPA has been tested in bacterial mutation assays and in mammalian cell cultures. nih.govnih.govinchem.org

In the Ames test, which uses Salmonella typhimurium strains (TA100, TA1535, TA1537, and TA98), TCPA was found to be non-mutagenic, both with and without the presence of an external metabolic activation system (S9). nih.govinchem.org

Furthermore, studies using Chinese hamster ovary (CHO) cells showed that TCPA did not induce sister chromatid exchanges or chromosomal aberrations. nih.govnih.govinchem.org These in vitro findings suggest that TCPA does not directly cause gene mutations or chromosomal damage in these test systems. nih.gov

Summary of In Vitro Genotoxicity Studies on Tetrachlorophthalic Anhydride
Test SystemEndpointMetabolic Activation (S9)Result
Salmonella typhimurium (strains TA100, TA1535, TA1537, TA98)Gene MutationWith and WithoutNegative nih.govinchem.org
Chinese Hamster Ovary (CHO) CellsSister Chromatid ExchangesNot specifiedNegative nih.govnih.govinchem.org
Chinese Hamster Ovary (CHO) CellsChromosomal AberrationsNot specifiedNegative nih.govnih.govinchem.org

To complement in vitro data, the genotoxicity of TCPA has also been assessed in a living organism, the fruit fly Drosophila melanogaster. nih.govnih.gov This in vivo model allows for the evaluation of metabolic processes that might influence the genotoxic effects of a substance. mdpi.com

In the Drosophila melanogaster sex-linked recessive lethal (SLRL) test, the results for TCPA were equivocal when the compound was administered through feeding. nih.govnih.gov However, when administered by injection, the results were negative. nih.govnih.gov This indicates that the route of administration can influence the outcome of genotoxicity testing in this model. The equivocal result from the feeding study suggests a potential for weak mutagenic activity under certain conditions, while the negative injection result points towards a lack of systemic genotoxic effect. nih.gov

In Vitro Studies (e.g., Salmonella typhimurium, Chinese Hamster Ovary Cells)

Subchronic Toxicity Studies in Animal Models

Toxicology studies were conducted to characterize the effects of this compound (TCPA) administered by oral gavage to F344/N rats and B6C3F1 mice for 13 weeks. nih.govnih.gov These studies included comprehensive evaluations of histopathology, clinical pathology, and reproductive system parameters. nih.govnih.gov The gavage route was selected to ensure systemic exposure, as preliminary findings from inhalation studies suggested limited systemic absorption. nih.gov

In a 13-week study conducted by the National Toxicology Program, groups of 10 F344/N rats and 10 B6C3F1 mice of each sex were administered TCPA in a corn oil vehicle. nih.govnih.gov The chemical was administered 5 days per week via oral gavage. nih.govnih.gov

Systemic exposure to the compound resulted in noticeable effects on body weight in rats. nih.govnih.gov Mean final body weights and body weight gains were depressed in male rats and in all dosed groups of female rats. nih.govnih.gov In contrast, there were no chemical-related effects on survival, body weights, or organ weights observed in the dosed mice. nih.govnih.gov

The primary target organ for toxicity following subchronic oral administration of TCPA in rats was the kidney. nih.govnih.gov Male and female rats both showed dose-dependent increases in kidney weights. nih.govnih.gov These weight changes were associated with microscopic lesions in the renal tubules, which included necrosis and/or dilation. nih.govnih.gov The incidence and severity of these renal lesions increased with the dose. nih.gov

Heart weights of surviving male rats in the high-dose group were also increased. nih.govnih.gov However, upon histopathological examination, no corresponding changes were found in the heart tissue, suggesting that the increase in relative heart weight was likely secondary to the significantly lower body weights in this group. nih.gov Additionally, relative liver weights were slightly increased in male and female rats at various doses, though a clear dose-response relationship was not established. nih.govnih.gov

In mice, no chemical-related lesions were identified in any organs examined microscopically. nih.govnih.gov

In the 13-week study, the effects on blood and serum markers were minimal in rats. nih.gov Changes observed in hematology and clinical chemistry parameters in both male and female rats were described as minor and sporadic and were not considered to be clinically significant. nih.gov No clinical pathology changes were clearly associated with exposure to the chemical in rats. nih.govnih.gov

In mice, the only evidence of potential toxicity related to the compound was found in red blood cell parameters. nih.govnih.gov These changes were consistent with a mild, poorly regenerative anemia. nih.govnih.gov

As part of the 13-week subchronic toxicity studies, reproductive system parameters were evaluated in both rats and mice. nih.govnih.gov These evaluations, which included sperm morphology and vaginal cytology, revealed no adverse changes related to exposure to this compound in either species. nih.govnih.gov

A separate teratology study in Sprague-Dawley rats noted a slight increase in the incidence of skeletal malformations in litters from a high-dose group. nih.gov However, no other signs of maternal toxicity, embryotoxicity, fetotoxicity, or teratogenic effects were seen. nih.gov

Q & A

Q. What are the standard synthetic routes for TCPA, and how do reaction conditions influence product purity?

TCPA is typically synthesized via catalytic chlorination of phthalic anhydride using Fe and I₂ catalysts in chlorosulfonic acid. Reaction conditions such as temperature (optimized at 200–250°C), catalyst ratio, and chlorination duration critically impact intermediate formation (e.g., mono-, di-, and trichloro derivatives) and final purity. GC-MS is recommended to monitor intermediates and adjust conditions . Alternative methods include esterification followed by decarbonylation under base catalysis, yielding tetrachlorobenzoate esters .

Q. Which spectroscopic techniques are most effective for structural characterization of TCPA and its derivatives?

Key methods include:

  • FTIR : Identifies anhydride carbonyl stretches (~1,770 cm⁻¹) and C-Cl bonds.
  • ¹H NMR : Confirms aromatic proton environments in derivatives (e.g., oxazepine compounds).
  • GC-MS : Analyzes chlorinated intermediates and quantifies isomer ratios during synthesis.
  • Melting Point Analysis : Validates purity (TCPA melts at 254–258°C) .

Q. What safety protocols are critical when handling TCPA in laboratory settings?

TCPA exposure can induce IgE-mediated sensitization, leading to occupational asthma. Essential protocols include:

  • Use of PPE (gloves, respirators, lab coats).
  • Proper ventilation in fume hoods.
  • Regular serum IgE monitoring for workers to detect early sensitization .

Advanced Research Questions

Q. How can chlorination conditions be optimized to maximize TCPA yield while minimizing by-products?

Systematic optimization involves:

  • Staged Chlorination : Monitor intermediates via GC-MS to adjust Fe/I₂ ratios and reaction time.
  • Temperature Control : Higher temperatures (e.g., 250°C) favor decarbonylation but require balancing with by-product formation.
  • Catalyst Screening : Test alternatives (e.g., AlCl₃) to improve selectivity for tetrachlorinated products .

Q. How should researchers resolve contradictions in reported biological activities of TCPA-derived compounds?

For example, TCPA-based oxazepines show variable antibacterial/antifungal activity. Methodological approaches include:

  • Standardized Assays : Use consistent microbial strains (e.g., Staphylococcus aureus, Escherichia coli) and MIC protocols.
  • Structural Analysis : Modify substituents (e.g., electron-withdrawing groups) to enhance activity.
  • Cross-Validation : Replicate studies under identical conditions to isolate variables like solvent effects .

Q. What strategies address cross-reactivity in immunogenic studies involving TCPA exposure?

Workers exposed to TCPA may exhibit IgE cross-reactivity with other anhydrides (e.g., hexahydrophthalic anhydride). Strategies include:

  • Inhibition Assays : Pre-incubate sera with TCPA-human serum albumin conjugates to test specificity.
  • Epitope Mapping : Identify shared allergenic determinants using radioallergosorbent tests (RAST) .

Q. Which analytical methods are suitable for tracking intermediates in TCPA synthesis?

  • GC-MS : Quantifies mono-, di-, and trichlorophthalic anhydride isomers and assesses reaction progression.
  • TLC : Rapidly monitors reaction completion (Rf values for intermediates vs. TCPA).
  • HPLC : Separates and quantifies polar by-products in complex mixtures .

Data Contradiction Analysis

Q. How can discrepancies in TCPA’s role as a flame retardant vs. immunogen be reconciled?

While TCPA is used in flame-retardant resins, its immunogenic potential requires risk-benefit analysis:

  • Structure-Activity Studies : Correlate halogenation patterns with both flame-retardant efficiency and allergenicity.
  • Epidemiological Data : Track occupational exposure levels and symptomatic outcomes in manufacturing settings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.